Structure Elucidation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Multi-Technique Approach
Structure Elucidation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural and stereochemical characterization of chiral molecules is a cornerstone of modern drug discovery and development. (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic building block whose efficacy and safety in pharmaceutical applications are intrinsically linked to its specific three-dimensional arrangement. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. The final, critical step of confirming absolute stereochemistry using chiroptical methods and chemical derivatization will be detailed, ensuring a self-validating analytical workflow.
Introduction: The Imperative of Stereochemical Fidelity
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of stereocenters, as seen in (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, adds molecular complexity that can be leveraged to optimize drug-target interactions. However, this also places a stringent demand on analytical methods to confirm the identity, purity, and exact stereochemical configuration of the molecule. An error in assigning stereochemistry can lead to the development of an inactive or, in the worst case, a toxic drug candidate.
This guide outlines a logical, multi-faceted analytical strategy to provide an irrefutable structural proof of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, starting from fundamental molecular formula confirmation to the definitive assignment of its absolute configuration.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex stereochemical analysis, the foundational aspects of the molecule—its molecular weight, elemental composition, and constituent functional groups—must be verified.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a molecule with high precision. For a compound like this, which contains nitrogen and oxygen, distinguishing it from potential isobaric impurities is critical. We utilize Electrospray Ionization (ESI) in positive ion mode, as the primary amine is readily protonated.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard across the desired mass range.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring a resolution of >10,000 (FWHM).
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺, and use the instrument software to calculate the elemental composition based on the measured accurate mass.
Data Presentation: Expected HRMS Data
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Δ (ppm) |
| C₇H₁₃NO₃ | [M+H]⁺ | 160.09682 | 160.0968 ± 0.0005 | < 3 |
This table demonstrates the expected outcome, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive fingerprint of the molecule's functional groups. The key is to identify the characteristic vibrations for the amine, the ester, and the ether functionalities, ensuring no unexpected groups (e.g., a carboxylic acid from ester hydrolysis) are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional group vibrations.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3380 - 3300 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2950 - 2850 | Strong | C-H Stretch | Alkane (CH, CH₂) |
| 1735 - 1745 | Strong, Sharp | C=O Stretch | Ester (-COOCH₃)[1][2] |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1250 - 1050 | Strong | C-O Stretch | Ester & Ether |
The Core of the Structure: NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and, crucially, the relative stereochemistry of the molecule. A full suite of 1D and 2D NMR experiments is required for a self-validating assignment.
The Logic of NMR Experiment Selection
A 1D ¹H spectrum provides initial information on the number of distinct proton environments and their local connectivity through scalar coupling. The 1D ¹³C spectrum reveals the number of unique carbon atoms. However, for an unambiguous assignment, we rely on a series of 2D experiments that function as a self-validating system.
Caption: NMR experimental workflow for structural validation.
Deciphering Relative Stereochemistry: The ¹H NMR Coupling Constant
Trustworthiness: The most critical piece of data for determining the relative stereochemistry comes from the ¹H-¹H coupling constant (³J) between the protons at C3 and C4 (H3 and H4). The magnitude of this coupling is dictated by the dihedral angle between the two protons, as described by the Karplus relationship.
-
A large coupling constant (³J ≈ 8-12 Hz) indicates an anti-periplanar (dihedral angle ≈ 180°) relationship, which corresponds to a trans-diaxial arrangement of the protons.
-
A small coupling constant (³J ≈ 2-5 Hz) indicates a synclinal (dihedral angle ≈ 60°) relationship, corresponding to an axial-equatorial or equatorial-equatorial arrangement.
For the target (3S,4S) isomer, the amino and carboxylate groups are cis to each other. In the most stable chair conformation, this places the protons H3 and H4 in an axial-equatorial relationship. Therefore, we predict a small coupling constant (³J_H3-H4 ≈ 3-5 Hz) . This is a definitive, self-validating checkpoint for the synthesis of the correct relative stereoisomer.
Complete Assignment via 2D NMR
The following tables summarize the expected NMR data, which would be assigned using a combination of COSY, HSQC, and HMBC experiments.
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| H2ax | ~3.95 | dd | J ≈ 11.5, 4.0 | Coupled to H2eq and H3 |
| H2eq | ~3.40 | dd | J ≈ 11.5, 2.5 | Coupled to H2ax and H3 |
| H3 | ~2.80 | ddd | J ≈ 4.0, 3.5, 2.5 | Coupled to H2ax, H2eq, and H4. Small J with H4 confirms cis. |
| H4 | ~3.10 | m | - | Coupled to H3 and H5 protons. |
| H5ax/eq | ~1.6-2.0 | m | - | Complex multiplet |
| H6ax | ~3.85 | ddd | J ≈ 11.0, 11.0, 4.0 | Coupled to H6eq and H5 protons. |
| H6eq | ~3.50 | dt | J ≈ 11.0, 2.5 | Coupled to H6ax and H5 protons. |
| -OCH₃ | ~3.75 | s | - | Singlet, 3H |
| -NH₂ | ~1.80 | br s | - | Broad singlet, 2H. Exchangeable with D₂O. |
Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Approx. δ (ppm) | Assignment Notes |
| C2 | ~68.0 | Ether carbon adjacent to stereocenter |
| C3 | ~50.0 | Methine carbon bearing the ester |
| C4 | ~52.0 | Methine carbon bearing the amine |
| C5 | ~30.0 | Methylene carbon |
| C6 | ~66.0 | Ether carbon |
| -COOCH₃ | ~173.0 | Ester carbonyl |
| -OCH₃ | ~52.5 | Ester methyl |
The HMBC experiment provides the final layer of validation by connecting non-adjacent atoms, for example, showing a correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (-C OOCH₃).
Caption: Logical workflow for VCD-based absolute configuration assignment.
Chemical Derivatization: Mosher's Amide Analysis
Expertise & Experience: As an alternative or complementary method, derivatizing the primary amine with a chiral reagent creates a pair of diastereomers that are distinguishable by NMR. Mosher's acid chloride is a classic and reliable choice for this purpose. [3]
Protocol: Mosher's Amide Formation & Analysis
-
Reaction: Divide the sample into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl.
-
Purification: Purify the resulting diastereomeric Mosher amides.
-
¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for each diastereomer.
-
Data Comparison: Carefully compare the chemical shifts of protons near the newly formed amide center. According to Mosher's model, a consistent pattern of upfield or downfield shifts for the protons on either side of the MTPA plane allows for the deduction of the absolute configuration at the C4 amine center.
Conclusion
The structure elucidation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a systematic process that builds a case from the ground up. HRMS and FTIR establish the molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments validates the carbon-hydrogen framework and, most importantly, confirms the cis relative stereochemistry through the analysis of proton coupling constants. Finally, the absolute configuration is unequivocally assigned using advanced techniques like VCD or chemical derivatization. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a non-negotiable requirement for advancing molecules in the drug development pipeline.
References
-
Clayden, J., et al. (2007). Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. Organic & Biomolecular Chemistry, 5(22), 3614–3622. [Link]
-
Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]
-
Hoyt, D. W., et al. (2004). 5-Acetyl-2-amino-6-methyl-4-(1-naphthyl)-4H-pyran-3-carbonitrile, methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate and tert-butyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section C, 60(Pt 8), o559–o563. [Link]
-
McCasland, G. E., et al. (1951). Stereochemistry of Cyclic Amino-alcohols. Inversion, Retention and Participation. Journal of the American Chemical Society, 73(12), 5953–5953. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734401, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. In NIST Chemistry WebBook. [Link]
-
Singh, P., et al. (2016). Enhancement of the chiroptical response of α-amino acids via N-substitution for molecular structure determination using vibrational circular dichroism. Semantic Scholar. [Link]
-
Tonge, P. J., et al. (1998). Surface of cytochrome c: infrared spectroscopy of carboxyl groups. PubMed, 12(4), 927-33. [Link]
-
Yim, H. S., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(10), 1684. [Link]
